molecular formula C28H44N2O8S B10767803 Leukotriene F-4

Leukotriene F-4

Cat. No.: B10767803
M. Wt: 568.7 g/mol
InChI Key: PYSODLWHFWCFLV-MVZIKBKVSA-N
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Description

Leukotriene F-4 is a lipid mediator derived from arachidonic acid metabolism. It is part of the leukotriene family, which includes compounds such as leukotriene B-4, leukotriene C-4, leukotriene D-4, and leukotriene E-4. These compounds play significant roles in inflammatory and allergic responses. This compound is characterized by its unique structure, which includes a hydroxy group and a glutamyl-cysteinyl moiety .

Preparation Methods

Synthetic Routes and Reaction Conditions: Leukotriene F-4 is synthesized from leukotriene E-4 through the addition of a glutamyl-cysteinyl group. The synthesis involves the enzymatic conjugation of leukotriene E-4 with glutathione, followed by the removal of the glycine residue to form this compound .

Industrial Production Methods: Industrial production of this compound typically involves the use of biotechnological methods, leveraging enzymes such as glutathione-S-transferase for the conjugation process. The production process is optimized to ensure high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: Leukotriene F-4 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct biological activities .

Scientific Research Applications

Leukotriene F-4 has a wide range of scientific research applications:

Mechanism of Action

Leukotriene F-4 exerts its effects by binding to specific G-protein-coupled receptors on target cells. These receptors include cysteinyl leukotriene receptors, which mediate various inflammatory responses. Upon binding, this compound activates signaling pathways that lead to the production of pro-inflammatory cytokines, chemotaxis of immune cells, and increased vascular permeability .

Comparison with Similar Compounds

    Leukotriene B-4: A potent chemoattractant for neutrophils.

    Leukotriene C-4: Involved in bronchoconstriction and increased vascular permeability.

    Leukotriene D-4: Similar to leukotriene C-4 but with slightly different receptor affinities.

    Leukotriene E-4: A stable metabolite with sustained biological activity.

Uniqueness of Leukotriene F-4: this compound is unique due to its specific structure, which includes a glutamyl-cysteinyl moiety. This structure confers distinct biological activities, making it a valuable compound for studying inflammatory pathways and developing targeted therapies .

Properties

Molecular Formula

C28H44N2O8S

Molecular Weight

568.7 g/mol

IUPAC Name

(5S,6R,7E,9E,11Z,14Z)-6-[(2R)-2-[[(4R)-4-amino-4-carboxybutanoyl]amino]-2-carboxyethyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid

InChI

InChI=1S/C28H44N2O8S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-24(23(31)15-14-17-26(33)34)39-20-22(28(37)38)30-25(32)19-18-21(29)27(35)36/h6-7,9-13,16,21-24,31H,2-5,8,14-15,17-20,29H2,1H3,(H,30,32)(H,33,34)(H,35,36)(H,37,38)/b7-6-,10-9-,12-11+,16-13+/t21-,22+,23+,24-/m1/s1

InChI Key

PYSODLWHFWCFLV-MVZIKBKVSA-N

Isomeric SMILES

CCCCC/C=C\C/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)O)O)SC[C@@H](C(=O)O)NC(=O)CC[C@H](C(=O)O)N

Canonical SMILES

CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)O)NC(=O)CCC(C(=O)O)N

Origin of Product

United States

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